molecular formula C15H15NO4 B090148 2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid CAS No. 1034-10-2

2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid

Cat. No. B090148
CAS RN: 1034-10-2
M. Wt: 273.28 g/mol
InChI Key: KKCIOUWDFWQUBT-UHFFFAOYSA-N
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Description

The compound 2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid is a derivative of phenylpropanoic acid with a hydroxyphenoxy substituent. This structure suggests potential biological activity, as indicated by the research on similar compounds. For instance, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been explored for their EP3 antagonist activity and have shown efficacy in vivo for uterine contraction inhibition in pregnant rats . Additionally, compounds with a hydroxyphenyl moiety have been designed as uterine relaxants, further supporting the relevance of the hydroxyphenoxy group in biological systems .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, racemic 2-amino-3-(heteroaryl)propanoic acids with furan or thiophene nuclei were synthesized using a reduction of hydroxyimino precursors with zinc dust and formic acid . Another approach for synthesizing amino acids with phenyl groups involves diastereoselective cyanohydrin formation . These methods could potentially be adapted for the synthesis of 2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid has been characterized using X-ray crystallography and spectroscopic methods . These studies reveal that intramolecular hydrogen bonding and intermolecular interactions play a significant role in stabilizing the crystal structure. For instance, the presence of a methoxy group in one of the compounds was found to contribute to additional stabilization through intermolecular interactions . Such analyses are crucial for understanding the conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored in the context of their biological activity. For example, the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole involved a reaction between a brominated ketone and thiourea . This suggests that the hydroxyphenyl group can participate in various chemical reactions, which could be relevant for the modification and functionalization of 2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid are not provided, the properties of structurally related compounds can offer insights. For instance, the solubility, crystallinity, and stability of such compounds can be influenced by their intermolecular interactions, as seen in the crystal structure analysis . The presence of functional groups like amino and hydroxy may also affect the compound's acidity, basicity, and hydrogen bonding capability.

Scientific Research Applications

  • Polymer Enhancement :

    • As an alternative to phenolation of aliphatic hydroxyls, 3-(4-Hydroxyphenyl)propanoic acid has been explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine (Bz) ring formation. This approach indicates potential applications in materials science due to the sustainable and efficient synthesis of Bz monomers, which do not require solvents or purification. The polymers derived from this method exhibit suitable thermal and thermo-mechanical properties for a wide range of applications, indicating the potential of renewable phloretic acid as a sustainable alternative to phenol in materials science (Trejo-Machin et al., 2017).
  • Medical Applications :

    • The compound has been utilized in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels prepared by γ-Radiation through condensation reaction with various amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid. These amine-modified polymers show increased degree of swelling and thermal stability, indicating promising biological activities and potential for use in medical applications such as tissue engineering or drug delivery (Aly & El-Mohdy, 2015).
  • Anti-inflammatory Research :

    • In a study investigating the tender leaves of Eucommia ulmoides Oliv., new phenolic compounds structurally similar to 2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid were isolated and evaluated for their anti-inflammatory activities. These compounds demonstrated modest inhibitory activities, enriching the current chemical information and providing a reference for further research on anti-inflammatory effects (Ren et al., 2021).
  • Antimicrobial Research :

    • A study focusing on the synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties found that derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids exhibited good antimicrobial activity against various bacteria and fungi. This suggests the role of compounds structurally related to 2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid in developing new antimicrobial agents (Mickevičienė et al., 2015).

Safety And Hazards

While specific safety and hazard information for “2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid” is not available, similar compounds have associated hazard statements. For instance, 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride has Hazard Statements H315, H319, H335 .

properties

IUPAC Name

2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCIOUWDFWQUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862705
Record name O-(4-Hydroxyphenyl)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid

CAS RN

1034-10-2
Record name DL-Thyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(4-Hydroxyphenyl)-DL-tyrosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(4-hydroxyphenyl)-DL-tyrosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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